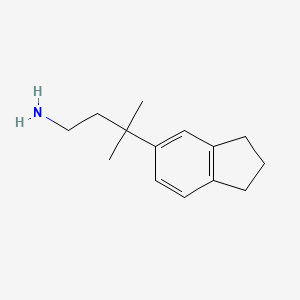
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine is an organic compound that features a unique structure combining an indane moiety with a butan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,3-Dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: This compound features an oxazole ring fused to an indane ring, with an amine group attached.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound is an indoline derivative with potential pharmacological properties.
Uniqueness
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1H-inden-5-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H21N/c1-14(2,8-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9,15H2,1-2H3 |
InChI-Schlüssel |
RLSKVMCNRAIQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



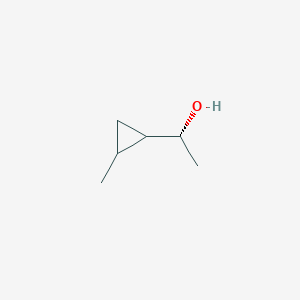
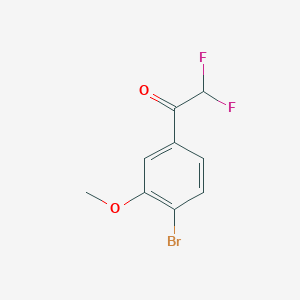


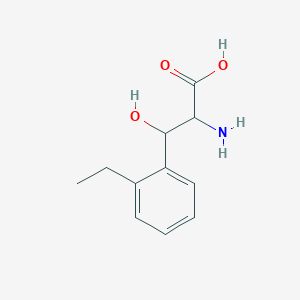

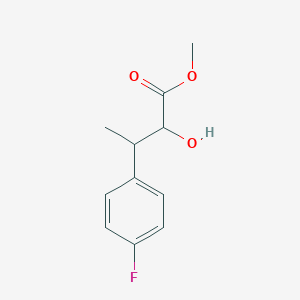
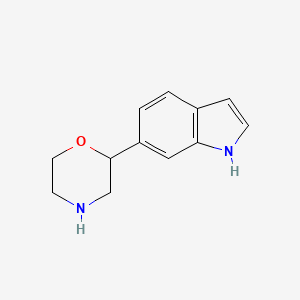
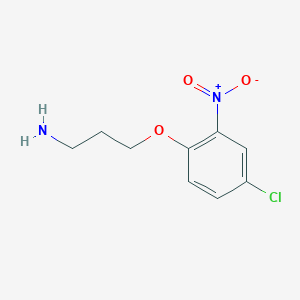
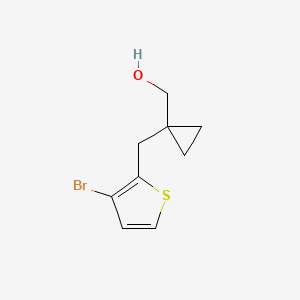
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
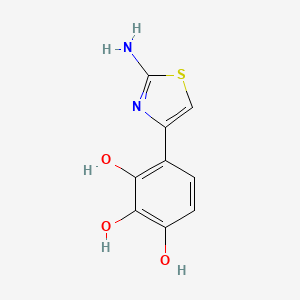
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
